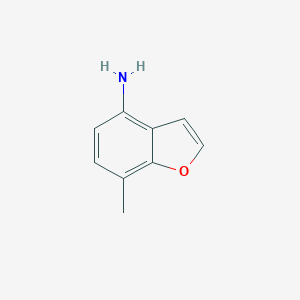

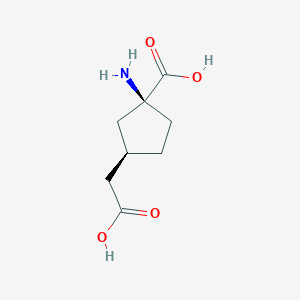

7-甲基-4-苯并呋喃胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

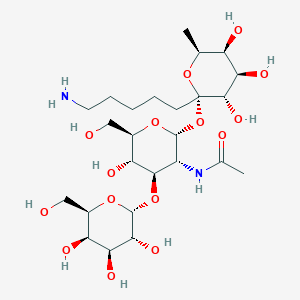

The synthesis of benzofuran derivatives, closely related to 7-methyl-4-Benzofuranamine, involves various chemical reactions to achieve the desired structural complexity. Techniques such as the Gould-Jacobs reaction have been employed to synthesize compounds starting from potassium 3-amino-[1]benzofuran-2-carboxylate, showcasing the versatility of benzofuran synthesis methods (Görlitzer, Kramer, & Boyle, 2000).

Molecular Structure Analysis

Molecular structure analysis using techniques such as X-ray diffraction and DFT studies reveals intricate details about the spatial arrangement and electron distribution within benzofuran derivatives. These studies provide insights into the stability and reactivity of the molecule, guiding further modifications and applications (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

科学研究应用

1. 合成和化学应用

- Takabatake等人(2020年)探讨了7-甲基-4-苯并呋喃胺在合成化学中的应用,突出了其在生物活性苯并呋喃的一锅法合成中的应用,该过程由人工智能优化。该研究证明了该化合物在简化复杂化学合成中的潜力,为高效组装生物活性化合物提供了新途径(Takabatake et al., 2020)。

2. 抗菌和抗真菌性能

- Bhat等人(2015年)和Nesaragi等人(2021年)报道了7-甲基-4-苯并呋喃胺衍生物的抗菌和抗真菌性能。这些研究强调了该化合物对各种细菌和真菌菌株的有效性,表明其在新型抗菌剂开发中的潜力(Bhat et al., 2015); (Nesaragi et al., 2021)。

3. 抗癌研究

- 该化合物的衍生物已经受到抗癌性能的审查。Pawar等人(2017年)和Jin等人(2020年)等研究阐明了该化合物在抑制癌细胞增殖方面的潜力,以及其在癌症治疗中的可能应用,特别是针对特定癌细胞系的靶向(Pawar et al., 2017); (Jin et al., 2020)。

作用机制

Target of Action

7-Methyl-4-Benzofuranamine, also known as 7-methylbenzofuran-4-amine, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . This suggests that the primary targets of 7-Methyl-4-Benzofuranamine could be these ion channels in the heart.

Mode of Action

Based on the known activities of benzofuran compounds, it is likely that 7-methyl-4-benzofuranamine interacts with its targets (possibly ion channels in the heart) to modulate their function . This could result in changes to the electrical activity of the heart, affecting heart rate and rhythm.

Biochemical Pathways

Given the known activities of benzofuran compounds, it is likely that this compound affects pathways related to heart function and possibly other pathways related to its anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Pharmacokinetics

It is known that the bioavailability of many benzofuran compounds has been improved in recent years, allowing for once-daily dosing .

Result of Action

The molecular and cellular effects of 7-Methyl-4-Benzofuranamine’s action are likely to be diverse, given the wide range of biological activities associated with benzofuran compounds . These could include changes to heart function, as well as potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects.

属性

IUPAC Name |

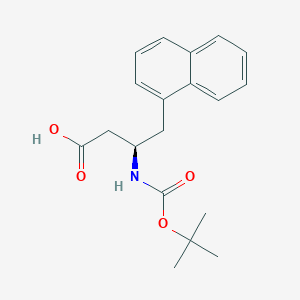

7-methyl-1-benzofuran-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIJJQJFNDDVKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)N)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine](/img/structure/B66907.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)

![1-[(E)-(1H-1,2,4-Triazol-3-ylimino)methyl]-2-naphthol](/img/structure/B66927.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide](/img/structure/B66934.png)